molecular formula C14H14FNO B1385855 N-(3-Fluorobenzyl)-2-methoxyaniline CAS No. 1019565-39-9

N-(3-Fluorobenzyl)-2-methoxyaniline

Cat. No. B1385855
CAS RN: 1019565-39-9
M. Wt: 231.26 g/mol
InChI Key: SXFKOVIICJNCOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Fluorobenzyl)-2-methoxyaniline, more commonly referred to as FBMA, is a compound used in a variety of scientific research applications. It is a synthetic aniline derivative that is used in a number of biochemical and physiological studies, as well as in laboratory experiments. FBMA is a useful tool for researchers due to its ability to act as a substrate for enzymes, receptors, and other proteins.

Scientific Research Applications

FBMA is used in a variety of scientific research applications. It is a useful tool for researchers due to its ability to act as a substrate for enzymes, receptors, and other proteins. FBMA has been used in studies of enzyme kinetics, drug metabolism, and the binding of drugs to receptors. It has also been used in studies of the pharmacokinetics of drugs and in the development of diagnostic assays.

Mechanism of Action

FBMA acts as a substrate for enzymes, receptors, and other proteins. It binds to these proteins and can be used to study their activity or to modify their function. FBMA can also be used to study the binding of drugs to receptors and to study the pharmacokinetics of drugs.
Biochemical and Physiological Effects
FBMA has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, to bind to certain receptors, and to modify the activity of certain proteins. It has also been found to affect the pharmacokinetics of certain drugs.

Advantages and Limitations for Lab Experiments

The use of FBMA in laboratory experiments has a number of advantages. It is relatively simple to synthesize and can be used to study a variety of biochemical and physiological effects. It is also a useful tool for studying the binding of drugs to receptors and for studying the pharmacokinetics of drugs. However, FBMA does have some limitations. It is not always selective for its target proteins, which can lead to inaccurate results.

Future Directions

There are a number of potential future directions for FBMA. It could be used to study the structure and function of enzymes and receptors, as well as to study the pharmacokinetics of drugs. It could also be used to develop new diagnostic assays and to study the effects of drugs on the body. Additionally, it could be used to study the effects of environmental toxins on the body, as well as to study the effects of genetic mutations on the body. Finally, it could be used to study the effects of drugs on the nervous system.

properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-17-14-8-3-2-7-13(14)16-10-11-5-4-6-12(15)9-11/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFKOVIICJNCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Fluorobenzyl)-2-methoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.